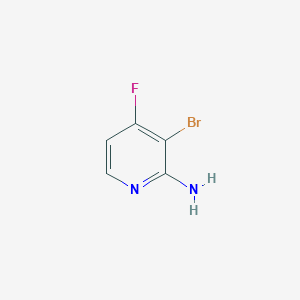

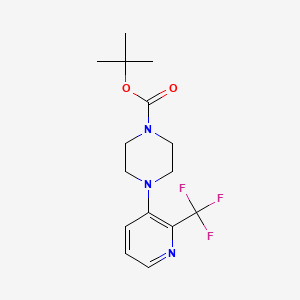

![molecular formula C18H19ClN2O2 B1443878 N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide CAS No. 1391051-79-8](/img/structure/B1443878.png)

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide

説明

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is an impurity of Levocetirizine , a third-generation antihistamine used in the treatment of allergic diseases . Its molecular formula is C18H19ClN2O2 and it has a molecular weight of 330.81 .

Molecular Structure Analysis

The molecular structure of N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is complex with multiple functional groups. It includes two benzyl groups attached to nitrogen atoms, an amide group, and a chloroacetamide group .Chemical Reactions Analysis

While specific chemical reactions involving N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide are not available, related benzylamines can undergo various reactions. For instance, they can be deprotected by hydrogenolysis to yield free α-amino phosphonic acids . They can also undergo oxidative debenzylation to yield the corresponding amides and carbonyl compounds .Physical And Chemical Properties Analysis

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide has a boiling point of 569.8±50.0 °C and a density of 1.222±0.06 g/cm3 .科学的研究の応用

DNA Interaction Studies

This compound has been utilized in the study of DNA interactions. Specifically, its nickel(II) complex was synthesized and characterized, revealing a square pyramidal structure. The interaction of this complex with calf thymus DNA was investigated, suggesting that it binds to DNA through electrostatic interactions only .

Pharmaceutical Applications

N-Benzylethanolamine: , a related compound, is used in pharmaceutical applications, particularly in the synthesis of imidazoles as potent calcitonin gene-related peptide (CGRP) antagonists. This indicates that N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide could potentially be used in similar pharmaceutical applications .

Histone Deacetylase Inhibitors

The compound aids in the preparation of benzofused hydroxamic acids, which are useful fragments for the synthesis of histone deacetylase inhibitors. These inhibitors play a crucial role in epigenetic therapies for cancer treatment .

Coordination Chemistry

The coordination chemistry of Schiff bases with transition metals has been extensively investigated. The reduction of the imine CH=N bonds to the more stable amine CH2–NH functionality in compounds like N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is significant for developing stable metal complexes .

Molecular Recognition

Transition metal complexes involving this compound have been studied for their potential in molecular recognition. This is crucial for understanding biological processes and developing new therapeutic agents .

Enzyme Catalysis

The compound’s role in enzyme catalysis has been explored, given its interaction with metals and potential stability in various conditions. This could lead to advancements in biochemical applications .

Therapeutic Reagents

Research into the DNA-binding properties of metal complexes with this compound could lead to the development of new therapeutic reagents. These reagents could be used in targeting specific DNA sequences for treatment purposes .

Biochemical Trace Element Studies

Nickel, an essential trace element, has been recognized for its importance in biochemistry. Studies involving nickel complexes with N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide could shed light on the role of nickel in animal biochemistry .

特性

IUPAC Name |

N-benzyl-2-[benzyl-(2-chloroacetyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-11-18(23)21(13-16-9-5-2-6-10-16)14-17(22)20-12-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXDPJWZBVWQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

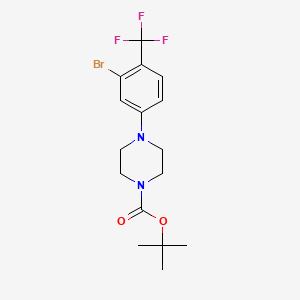

![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

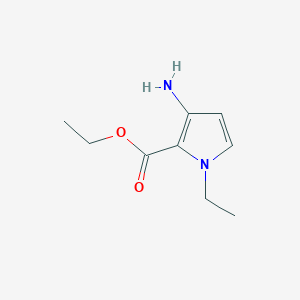

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)

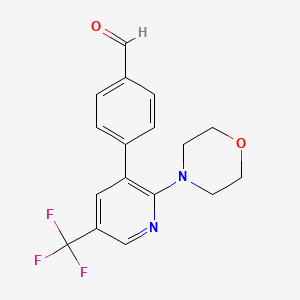

![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)